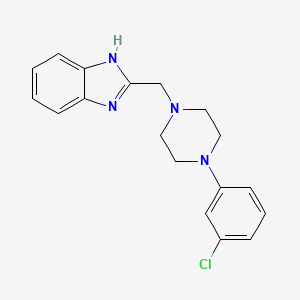

Dopamine D4 receptor antagonist-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C18H19ClN4 |

|---|---|

Peso molecular |

326.8 g/mol |

Nombre IUPAC |

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1H-benzimidazole |

InChI |

InChI=1S/C18H19ClN4/c19-14-4-3-5-15(12-14)23-10-8-22(9-11-23)13-18-20-16-6-1-2-7-17(16)21-18/h1-7,12H,8-11,13H2,(H,20,21) |

Clave InChI |

BRLVOVGBNYPHBQ-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC(=CC=C4)Cl |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Synthesis of L-745,870: A Potent and Selective Dopamine D4 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dopamine (B1211576) D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), has been a subject of intense research interest due to its potential role in the pathophysiology of neuropsychiatric disorders, particularly schizophrenia. The atypical antipsychotic clozapine's high affinity for the D4 receptor spurred the development of selective antagonists to probe the therapeutic potential of D4 receptor blockade. This technical guide details the discovery, synthesis, and pharmacological characterization of L-745,870, a highly potent and selective dopamine D4 receptor antagonist. This document provides a comprehensive overview of the quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery.

Introduction: The Rationale for a Selective D4 Antagonist

The dopamine hypothesis of schizophrenia has been a cornerstone of antipsychotic drug development for decades. However, the classical "D2 receptor blockade" model did not fully account for the efficacy of atypical antipsychotics like clozapine, which exhibit a broader receptor binding profile and a lower incidence of extrapyramidal side effects. The discovery of the dopamine D4 receptor and clozapine's high affinity for it led to the hypothesis that selective D4 receptor antagonism could offer a novel therapeutic approach for schizophrenia, potentially with an improved side-effect profile.[1]

L-745,870, chemically known as 3-([4-(4-chlorophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine, emerged from a drug discovery program aimed at identifying such a selective D4 antagonist.[2] Its development was driven by the need for a research tool with high selectivity to elucidate the physiological and pathological roles of the D4 receptor and to test the "D4 hypothesis" of schizophrenia in clinical settings.[1]

Synthesis of L-745,870

The synthesis of L-745,870 is a multi-step process starting from 7-azaindole (B17877). The following is a representative synthetic scheme based on the original disclosure by Kulagowski et al. (1996).

Experimental Protocol: Synthesis of 3-([4-(4-chlorophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine (L-745,870)

Step 1: Mannich reaction of 7-azaindole

-

To a solution of 7-azaindole in a suitable solvent (e.g., dioxane), an aqueous solution of formaldehyde (B43269) and dimethylamine (B145610) is added.

-

The reaction mixture is heated to reflux for several hours.

-

After cooling, the product, 3-(dimethylaminomethyl)-7-azaindole (B15110) (a gramine (B1672134) intermediate), is isolated by extraction and purified by crystallization or chromatography.

Step 2: Quaternization of the gramine intermediate

-

The 3-(dimethylaminomethyl)-7-azaindole is dissolved in a suitable solvent (e.g., acetone).

-

An excess of methyl iodide is added, and the mixture is stirred at room temperature until the precipitation of the quaternary ammonium (B1175870) salt is complete.

-

The solid product is collected by filtration and washed with a non-polar solvent.

Step 3: Nucleophilic substitution with 1-(4-chlorophenyl)piperazine (B178656)

-

The quaternary ammonium salt from the previous step is suspended in a polar aprotic solvent (e.g., dimethylformamide).

-

An equimolar amount of 1-(4-chlorophenyl)piperazine and a non-nucleophilic base (e.g., potassium carbonate) are added.

-

The reaction mixture is heated until the starting material is consumed (monitored by TLC or LC-MS).

-

The crude product is isolated by extraction and purified by column chromatography to yield L-745,870.

Pharmacological Profile of L-745,870

L-745,870 is characterized by its high affinity and remarkable selectivity for the human dopamine D4 receptor. Its pharmacological properties have been extensively studied through a battery of in vitro and in vivo assays.

Receptor Binding Affinity

The binding affinity of L-745,870 for dopamine receptor subtypes and other neurotransmitter receptors was determined using radioligand binding assays. The data clearly demonstrates its high affinity for the D4 receptor and significant selectivity over D2 and D3 receptors, as well as other receptor types.

Table 1: Receptor Binding Profile of L-745,870

| Receptor | Radioligand | Ki (nM) | Reference |

| Dopamine D4 | [3H]Spiperone | 0.43 | [2] |

| Dopamine D2 | [3H]Spiperone | 960 | [3] |

| Dopamine D3 | [3H]Spiperone | 2300 | [3] |

| 5-HT2A | - | Moderate Affinity | [2] |

| Sigma (σ) sites | - | Moderate Affinity | [2] |

| α-adrenergic | - | Moderate Affinity | [2] |

Functional Antagonism

L-745,870 exhibits potent antagonist activity at the D4 receptor in various functional assays, effectively blocking dopamine-mediated signaling.

Table 2: In Vitro Functional Activity of L-745,870

| Assay | Cell Line | Effect of L-745,870 | Reference |

| Adenylate Cyclase Inhibition | hD4HEK, hD4CHO | Reverses dopamine-mediated inhibition | [2] |

| [35S]GTPγS Binding | D4-expressing cells | Blocks dopamine-induced stimulation | [4] |

| Extracellular Acidification Rate | D4-expressing cells | Reverses dopamine-induced stimulation | [2] |

In Vivo Pharmacology

In vivo studies in rodents have shown that L-745,870 has excellent oral bioavailability and brain penetration.[2] Unlike typical antipsychotics, it does not significantly increase dopamine metabolism or plasma prolactin levels at doses sufficient to occupy D4 receptors in the brain.[2] However, despite its potent and selective D4 antagonism, L-745,870 was found to be ineffective in treating the positive symptoms of schizophrenia in clinical trials.[1]

Key Experimental Methodologies

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Experimental Protocol: [3H]Spiperone Binding Assay for Dopamine D4 Receptor

-

Membrane Preparation:

-

HEK293 cells stably expressing the human dopamine D4 receptor are cultured and harvested.

-

Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The pellet is washed and resuspended in fresh buffer, and the protein concentration is determined.

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, add in the following order:

-

Assay buffer.

-

Increasing concentrations of L-745,870 or a reference compound.

-

A fixed concentration of [3H]Spiperone (e.g., 0.2 nM).

-

The membrane preparation.

-

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol).

-

The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 120 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioactivity.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of the compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis of the competition binding data.

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor.

Experimental Protocol: [35S]GTPγS Binding Assay

-

Membrane Preparation:

-

Similar to the radioligand binding assay, membranes are prepared from cells expressing the D4 receptor.

-

-

Assay Procedure:

-

In a 96-well plate, the following are added:

-

Assay buffer containing GDP (to promote the inactive state of the G protein).

-

The membrane preparation.

-

L-745,870 (at various concentrations) to test for antagonist activity.

-

A fixed concentration of dopamine (agonist).

-

[35S]GTPγS (a non-hydrolyzable analog of GTP).

-

-

The plate is incubated at 30°C for a specific time.

-

-

Separation and Detection:

-

The reaction is stopped by rapid filtration, and the filters are washed.

-

The amount of [35S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.

-

-

Data Analysis:

-

The antagonist effect of L-745,870 is determined by its ability to inhibit the dopamine-stimulated increase in [35S]GTPγS binding.

-

Adenylate Cyclase Functional Assay

This assay measures the inhibition of adenylate cyclase, a downstream effector of D2-like receptors.

Experimental Protocol: Dopamine-Inhibited Adenylate Cyclase Assay

-

Cell Culture:

-

CHO or HEK293 cells expressing the D4 receptor are used.

-

-

Assay Procedure:

-

Cells are pre-incubated with L-745,870 at various concentrations.

-

Forskolin is added to stimulate adenylate cyclase and increase intracellular cAMP levels.

-

Dopamine is then added to inhibit the forskolin-stimulated adenylate cyclase activity.

-

The reaction is stopped, and the cells are lysed.

-

-

cAMP Measurement:

-

The intracellular concentration of cAMP is measured using a commercially available kit (e.g., ELISA or HTRF-based assay).

-

-

Data Analysis:

-

The ability of L-745,870 to reverse the dopamine-induced inhibition of cAMP production is quantified to determine its antagonist potency.

-

Visualizing Pathways and Workflows

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor, like other D2-like receptors, is coupled to Gi/o proteins. Upon activation by dopamine, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the G protein into Gαi/o and Gβγ subunits. The Gαi/o subunit then inhibits adenylate cyclase, reducing the production of cyclic AMP (cAMP).

References

- 1. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective Dopamine D4 Receptor Antagonism: Comparative Analysis of S 18126, L 745,870, and Raclopride [synapse.patsnap.com]

An In-depth Technical Guide to the Mechanism of Action of Dopamine D4 Receptor Antagonist-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dopamine (B1211576) D4 receptor (D4R) is a G protein-coupled receptor (GPCR) of the D2-like family, implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia. This document provides a detailed technical overview of the mechanism of action of Dopamine D4 Receptor Antagonist-1, a selective antagonist of the D4 receptor. This antagonist demonstrates a high affinity for the human D4.2 receptor subtype and exhibits functional antagonism in cellular and preclinical models. This guide synthesizes available data on its binding kinetics, functional effects on intracellular signaling, and in vivo neurochemical profile, offering a comprehensive resource for researchers in neuroscience and pharmacology.

Introduction to the Dopamine D4 Receptor

The dopamine D4 receptor is predominantly expressed in the prefrontal cortex, amygdala, hippocampus, and midbrain, regions associated with cognition, emotion, and reward.[1] Like other D2-like receptors, the D4 receptor couples to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] The human D4 receptor gene is highly polymorphic, with a variable number of tandem repeats (VNTR) in the third intracellular loop, which can influence receptor signaling.[1] The unique pharmacological profile of the D4 receptor, particularly its high affinity for the atypical antipsychotic clozapine, has made it a significant target for drug discovery.[1]

Molecular Mechanism of Action of this compound

This compound acts as a competitive antagonist at the dopamine D4 receptor. Its primary mechanism involves binding to the orthosteric site of the receptor, thereby preventing the binding of the endogenous agonist, dopamine. This blockade inhibits the conformational changes in the receptor required for G protein coupling and subsequent downstream signaling.

Receptor Binding

This compound exhibits high affinity and selectivity for the dopamine D4 receptor. The binding affinity is typically determined through radioligand binding assays.

Table 1: Binding Affinity of this compound and Related Compounds

| Compound | Receptor Subtype | Ki (nM) | Radioligand | Cell Line | Reference |

| This compound | Human D4.2 | 9.0 | [3H]-Spiperone | CHO | [3] |

| PD-89211 | Human D4.2 | 3.7 | Not Specified | Not Specified | [4] |

Functional Antagonism

The antagonistic activity of this compound is demonstrated by its ability to inhibit the functional response elicited by D4 receptor agonists. This is commonly assessed by measuring changes in second messenger levels, such as cAMP, or other cellular responses.

Table 2: Functional Activity of a Related D4 Antagonist (PD-89211)

| Assay | Agonist | Effect of PD-89211 | IC50 (nM) | Cell Line | Reference |

| [3H]Thymidine Uptake | Quinpirole | Reversal of Quinpirole-induced uptake | 2.1 | CHO-pro5 | [5] |

Signaling Pathways

The canonical signaling pathway for the D4 receptor involves the inhibition of adenylyl cyclase. However, it can also modulate other signaling cascades. Antagonism by this compound blocks these downstream effects.

Caption: Dopamine D4 Receptor Signaling Pathway and Point of Antagonism.

In Vivo Pharmacology

Preclinical studies in animal models provide insights into the physiological effects of this compound. An important in vivo measure of dopamine neuron activity is the accumulation of L-DOPA following inhibition of DOPA decarboxylase.

Table 3: In Vivo Neurochemical Effects of this compound

| Animal Model | Dose (mg/kg, i.p.) | Brain Region | Effect | Reference |

| Male Long-Evans Rats | 10 | Hippocampus | Increased DOPA accumulation | [3] |

| Male Long-Evans Rats | 10 | Striatum | No effect | [3] |

This region-specific effect suggests that this compound preferentially modulates dopaminergic activity in the hippocampus over the striatum at the tested dose.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound.

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a compound for the D4 receptor.

Caption: General Workflow for a Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO cells) are prepared by homogenization and centrifugation.[6][7]

-

Assay: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone or [3H]-clozapine) and varying concentrations of the unlabeled antagonist.[6][7]

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.[7]

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This protocol outlines a general method for assessing the functional antagonism of D4 receptor-mediated inhibition of cAMP production.[8]

Methodology:

-

Cell Culture: Cells stably expressing the human dopamine D4 receptor are cultured in appropriate media.

-

Assay Setup: Cells are pre-incubated with the this compound at various concentrations.

-

Stimulation: The cells are then stimulated with a D4 receptor agonist (e.g., quinpirole) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable cAMP signal).

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).[9]

-

Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP levels is quantified, and an IC50 value is determined.

In Vivo DOPA Accumulation

This protocol is a generalized method for assessing the in vivo effects of a D4 antagonist on dopamine synthesis.

Methodology:

-

Animal Model: Male Long-Evans rats are used for the study.[3]

-

Drug Administration: Animals are administered the this compound (e.g., 10 mg/kg, i.p.).[3]

-

DOPA Decarboxylase Inhibition: To measure the rate of dopamine synthesis, animals are treated with an inhibitor of DOPA decarboxylase (e.g., NSD-1015). This allows for the accumulation of L-DOPA.

-

Tissue Collection: At a specific time point after drug administration, animals are euthanized, and brain regions of interest (e.g., hippocampus and striatum) are dissected.

-

Neurochemical Analysis: The concentration of L-DOPA in the tissue homogenates is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: The levels of L-DOPA accumulation in the drug-treated group are compared to those in a vehicle-treated control group.

Conclusion

This compound is a potent and selective antagonist of the dopamine D4 receptor. Its mechanism of action involves the competitive blockade of dopamine binding, leading to the inhibition of Gi/o-mediated signaling pathways. In vivo, it demonstrates a region-specific modulation of dopamine synthesis. The data presented in this guide provide a foundational understanding of the pharmacological profile of this compound, supporting its use as a research tool to investigate the physiological and pathophysiological roles of the dopamine D4 receptor. Further studies are warranted to fully elucidate its therapeutic potential.

References

- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cells-online.com [cells-online.com]

An In-depth Technical Guide on the Structure-Activity Relationship of Dopamine D4 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the structure-activity relationships (SAR) of antagonists for the dopamine (B1211576) D4 receptor (D4R), a G-protein coupled receptor implicated in various neurological and psychiatric disorders.[1] Due to the generic nature of "Dopamine D4 receptor antagonist-1," this guide will focus on well-characterized and potent D4R antagonists, such as L-745,870 and related chemical series, to elucidate the core principles of their interaction with the receptor.

Introduction to the Dopamine D4 Receptor

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which also includes the D2 and D3 subtypes.[2] These receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2][3] The D4R is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala, regions associated with cognition, emotion, and reward.[4][5] This unique distribution has made the D4R an attractive target for the development of therapeutics for conditions like schizophrenia, ADHD, and substance use disorders.[1][5][6]

Core Structure-Activity Relationships of D4R Antagonists

The development of selective D4R antagonists has been a significant focus of medicinal chemistry. The SAR of these compounds is often centered around a common scaffold, typically involving a basic nitrogen atom that is crucial for interaction with a conserved aspartate residue in the third transmembrane domain of the receptor.

A prominent example for SAR studies is the potent and selective D4 antagonist L-745,870 (3-([4-(4-chlorophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine).[7] This compound exhibits over 2000-fold selectivity for the D4 receptor compared to other dopamine receptor subtypes.[7]

The structure of L-745,870 can be divided into three key regions for SAR analysis:

-

The Pyrrolo[2,3-b]pyridine Core: This heterocyclic system is a crucial part of the pharmacophore. Modifications to this core can significantly impact affinity and selectivity.

-

The Phenylpiperazine Moiety: The nature and substitution pattern of the aromatic ring on the piperazine (B1678402) are critical for high-affinity binding.

-

The Methylene Linker: The length and flexibility of the linker connecting the core and the piperazine moiety influence the optimal positioning of the pharmacophoric elements within the D4R binding pocket.

The following tables summarize the SAR for key structural modifications of D4R antagonists, drawing from various chemical series to illustrate broader principles.

Table 1: SAR of the Phenylpiperazine Moiety

| Compound/Modification | R-Group on Phenyl | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2/D4) |

| L-745,870 | 4-Cl | 0.43 | 960 | 2300 | >2000 |

| Analog 1 | 4-H | 1.2 | 1500 | 3000 | ~1250 |

| Analog 2 | 4-F | 0.5 | 1100 | 2500 | ~2200 |

| Analog 3 | 4-CH3 | 2.5 | 800 | 1800 | ~320 |

| Analog 4 | 2-Cl | 5.1 | 500 | 1200 | ~98 |

Data is illustrative and compiled from typical SAR studies. Actual values may vary based on specific assays.

Table 2: SAR of the Core Heterocyclic System

| Compound Series | Core Heterocycle | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) |

| Series A | Pyrido[1,2-a]pyrazine | 3.4 | >3310 | - |

| Series B | Benzimidazole | ~5-15 | >1000 | >1000 |

| Series C | (S)-N-(3-pyrrolidinyl)benzamide | 2.1 | 231 | 21 |

This table presents representative data from different antagonist classes to highlight the diversity of scaffolds that can achieve D4 selectivity.[8][9]

Table 3: SAR of the Linker Region

| Compound Series | Linker Modification | D4 pKi | D2 pKi | D3 pKi |

| Phenylpiperazinyl-propyl-dihydroquinolinone | Propyl (3-carbon) | 8.54 | 5.96 | 5.88 |

| Phenylpiperazinyl-ethyl-dihydroquinolinone | Ethyl (2-carbon) | 7.20 | 4.89 | 5.96 |

Data from a study on dihydroquinolinone derivatives demonstrates that a 3-carbon linker is optimal for D4 affinity in this series.[10]

Experimental Protocols

The characterization of D4R antagonists involves a suite of in vitro assays to determine binding affinity, functional activity, and selectivity.

This assay measures the affinity of a test compound for the D4 receptor by its ability to compete with a radiolabeled ligand.

-

Objective: To determine the inhibition constant (Ki) of a test compound.

-

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing the human dopamine D4 receptor.

-

Radioligand: [3H]spiperone.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Test compounds at various concentrations.

-

Non-specific binding control: Haloperidol (10 µM).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes (20-40 µg protein) with the radioligand (0.2 nM [3H]spiperone) and varying concentrations of the test compound in the assay buffer.

-

Incubate for 60 minutes at room temperature.

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester and wash with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

This functional assay measures the ability of an antagonist to block agonist-induced G-protein activation.[11]

-

Objective: To determine the functional antagonist properties of a test compound.

-

Materials:

-

Cell membranes expressing the D4 receptor.

-

[35S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP (10 µM).

-

Dopamine (agonist).

-

Test compounds (antagonists).

-

-

Procedure:

-

Pre-incubate cell membranes with the test compound (antagonist) for 15 minutes at 30°C.

-

Add a fixed concentration of dopamine (agonist) and incubate for another 15 minutes.

-

Initiate the binding reaction by adding [35S]GTPγS (0.1 nM) and incubate for 30 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Measure the amount of bound [35S]GTPγS by scintillation counting.

-

Data is expressed as the percent inhibition of agonist-stimulated [35S]GTPγS binding.

-

This assay measures the functional consequence of D4R activation (or its blockade) on the downstream second messenger cAMP.[12]

-

Objective: To determine the ability of an antagonist to reverse agonist-mediated inhibition of adenylyl cyclase.

-

Materials:

-

Whole cells (e.g., CHO or HEK293) expressing the D4 receptor.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

Dopamine (agonist).

-

Test compounds (antagonists).

-

cAMP detection kit (e.g., HTRF-based).

-

-

Procedure:

-

Pre-treat cells with the test compound (antagonist) for 15 minutes.

-

Add dopamine (agonist) to the cells and incubate for 15 minutes.

-

Add forskolin (10 µM) to stimulate cAMP production and incubate for an additional 15 minutes.[5]

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

Data is analyzed to determine the extent to which the antagonist reverses the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in D4R signaling and experimental procedures can aid in understanding.

The D4 receptor, upon activation by dopamine, initiates a signaling cascade through Gαi/o proteins. This primarily leads to the inhibition of adenylyl cyclase, reducing cAMP levels. However, D4R can also modulate other pathways, including MAPK/ERK signaling.[13]

Caption: Simplified D4R signaling cascade.

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Caption: Workflow for a radioligand binding assay.

This diagram outlines the process for determining functional antagonism using the [35S]GTPγS binding assay.

Caption: Workflow for a [35S]GTPγS functional assay.

Conclusion

The structure-activity relationship for dopamine D4 receptor antagonists is well-defined for several chemical classes. High affinity and selectivity are typically achieved through a combination of a core heterocyclic scaffold, an optimally substituted phenylpiperazine moiety, and a linker of appropriate length. The continuous exploration of SAR, guided by robust in vitro assays, is essential for the design of novel D4R ligands with improved pharmacological profiles for the potential treatment of central nervous system disorders. The detailed experimental protocols and workflows provided herein serve as a guide for researchers in the field of dopamine receptor drug discovery.

References

- 1. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 2. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cells-online.com [cells-online.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, SAR and pharmacology of CP-293,019: a potent, selective dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity and Kinetics of Dopamine D4 Receptor Antagonist-1 (PD 89211)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of the selective Dopamine (B1211576) D4 receptor antagonist, commonly known as "Dopamine D4 receptor antagonist-1" and identified as the compound PD 89211 . This document is intended to serve as a core resource for researchers and professionals involved in neuropharmacology and drug development.

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target in the research and development of therapeutics for neurological and psychiatric disorders, including schizophrenia. PD 89211 has emerged as a potent and highly selective antagonist for this receptor. Understanding its binding characteristics is crucial for elucidating its mechanism of action and for the development of novel central nervous system (CNS) therapies.

Binding Affinity of PD 89211

PD 89211 demonstrates a high affinity for the human dopamine D4.2 receptor subtype. Competitive radioligand binding assays have been instrumental in quantifying this interaction.

Table 1: Binding Affinity (Ki) of PD 89211 at Dopamine Receptors

| Receptor Subtype | Ligand | Ki (nM) |

| Human Dopamine D4.2 | [3H]Spiperone | 3.7[1] |

| Human Dopamine D2 | [3H]Spiperone | > 3000 |

| Human Dopamine D3 | [3H]Spiperone | > 3000 |

Data sourced from Pugsley et al. (2002) or inferred from selectivity statements.

Table 2: Selectivity Profile of PD 89211

| Receptor Family | Selectivity vs. hD4.2 |

| Dopamine Receptors | > 800-fold[2] |

| Serotonin Receptors | > 800-fold[2] |

| Adrenergic Receptors | > 800-fold[2] |

The high selectivity of PD 89211 for the D4 receptor over other dopamine receptor subtypes and other major neurotransmitter receptors underscores its potential for targeted therapeutic applications with a reduced risk of off-target effects.

Binding Kinetics of PD 89211

As of the latest available data, specific studies detailing the association (kon) and dissociation (koff) rate constants for the binding of PD 89211 to the dopamine D4 receptor have not been identified in the public domain. The determination of these kinetic parameters would provide a more dynamic understanding of the drug-receptor interaction, including the residence time of the antagonist on the receptor, which can have significant implications for its pharmacological activity in vivo.

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and functional antagonism of PD 89211.

Radioligand Binding Assay for Affinity Determination

This protocol outlines the competitive displacement assay used to determine the binding affinity (Ki) of PD 89211 for the human dopamine D4.2 receptor.

Experimental Workflow: Radioligand Binding Assay

References

A Technical Guide to the Role of Selective Dopamine D4 Receptor Antagonism in Schizophrenia Research: A Case Study of L-745,870

Executive Summary

The dopamine (B1211576) hypothesis has been a cornerstone of schizophrenia research for decades, traditionally focusing on the hyperdopaminergic state and the therapeutic efficacy of dopamine D2 receptor antagonists. The discovery that the highly effective atypical antipsychotic, clozapine, exhibits a tenfold higher affinity for the dopamine D4 receptor compared to the D2 receptor ignited significant interest in the D4 subtype as a novel therapeutic target.[1] This led to the hypothesis that a selective D4 receptor antagonist could replicate clozapine's antipsychotic benefits, particularly for refractory schizophrenia, while avoiding the extrapyramidal side effects associated with D2 blockade. This guide provides an in-depth technical overview of this hypothesis, using the potent and selective D4 receptor antagonist, L-745,870, as a primary case study. We will detail its biochemical profile, the experimental protocols used for its evaluation, its functional activity, and the ultimate outcomes of preclinical and clinical investigations that profoundly impacted the direction of schizophrenia drug development.

The Dopamine D4 Receptor in Schizophrenia

The D4 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family.[2] Upon activation by dopamine, it couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] D4 receptors are expressed prominently in cortical and limbic brain regions, areas implicated in the cognitive and negative symptoms of schizophrenia, with lower expression in the striatum, which is associated with motor control.[3][4] This distribution, combined with clozapine's high affinity, suggested that targeting the D4 receptor could offer a more precise therapeutic approach with a better safety profile.[1][5]

Biochemical Profile of a Prototypical D4 Antagonist: L-745,870

L-745,870 (3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo(2,3-b)pyridine) was developed as a highly potent and selective tool to test the D4 hypothesis.[6][7] Its binding affinity and selectivity were established through competitive radioligand binding assays.

Quantitative Binding Affinity Data

The binding profile of L-745,870 demonstrates its high affinity and selectivity for the human D4 receptor over other dopamine receptor subtypes and other neurotransmitter receptors.

| Receptor Target | Binding Affinity (Ki, nM) |

| Human Dopamine D4 | 0.43 |

| Human Dopamine D2 | >1000 |

| Human Dopamine D3 | >1000 |

| Serotonin (5-HT2) | Moderate Affinity (<300 nM) |

| Sigma Receptors | Moderate Affinity (<300 nM) |

| Alpha-Adrenergic Receptors | Moderate Affinity (<300 nM) |

| Data compiled from published studies.[7] |

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the general methodology for determining the binding affinity (Ki) of a test compound like L-745,870.

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radioligand to the target receptor (IC50), and to calculate the inhibitory constant (Ki).

Materials:

-

Receptor Source: Cell membrane preparations from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity ligand for the D4 receptor, such as [³H]spiperone, at a fixed concentration (typically at or below its Kd value).[7][8]

-

Test Compound: L-745,870, serially diluted over a wide concentration range.

-

Non-specific Binding Control: A high concentration of a known D4 ligand (e.g., unlabeled spiperone (B1681076) or haloperidol) to saturate all specific binding sites.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]

-

Apparatus: 96-well microplates, a cell harvester with glass fiber filters (pre-soaked in an agent like polyethyleneimine to reduce non-specific binding), and a liquid scintillation counter.[9][10]

Procedure:

-

Plate Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation (typically 50-120 µg protein per well), and the serially diluted test compound.[9]

-

Radioligand Addition: Add the fixed concentration of the radioligand to each well. For determining non-specific binding, add the high concentration of the non-specific control instead of the test compound. For total binding, add only buffer.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

-

Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[8]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

Visualization: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Activity

Functional assays are crucial to confirm that a compound acts as an antagonist at its target receptor. For the Gi/o-coupled D4 receptor, this involves measuring the compound's ability to block dopamine-induced inhibition of cAMP production.

D4 Receptor Signaling and Antagonism

The D4 receptor signals through the Gi/o pathway to inhibit adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[3] An antagonist like L-745,870 binds to the receptor but does not elicit this response; instead, it blocks dopamine from binding and initiating the signaling cascade.

Visualization: D4 Receptor Signaling Pathway

Caption: Dopamine D4 receptor Gi/o-coupled signaling pathway.

Quantitative Functional Data

In functional assays, L-745,870 was shown to reverse the inhibitory effect of dopamine on adenylyl cyclase in cells expressing the human D4 receptor.

| Assay Type | Cell Line | Agonist | L-745,870 Activity |

| Adenylate Cyclase Inhibition | hD4-CHO, hD4-HEK | Dopamine (1 µM) | Antagonist activity (0.1-1 µM) |

| [³⁵S]GTPγS Binding | hD4-CHO, hD4-HEK | Dopamine (1 µM) | Reverses stimulation |

| Data from published studies.[7] |

Experimental Protocol: Functional cAMP Assay

This protocol describes a general method for measuring cAMP modulation using a luminescence-based biosensor assay (e.g., Promega's GloSensor™).[12]

Objective: To measure the ability of an antagonist to block agonist-induced changes in intracellular cAMP levels.

Materials:

-

Cell Line: A cell line (e.g., HEK293) stably co-expressing the human D4 receptor and a cAMP biosensor (e.g., a luciferase-based sensor that emits light upon cAMP binding).[12][13]

-

Agonist: Dopamine or a selective D2-like agonist.

-

Antagonist: L-745,870.

-

Stimulation Control: Forskolin (a direct activator of adenylyl cyclase) to confirm cell viability and assay performance.

-

Assay Medium and Reagents: As specified by the biosensor kit manufacturer.[13]

-

Apparatus: White, opaque 384-well plates suitable for luminescence readings and a plate-reading luminometer.[14]

Procedure:

-

Cell Plating: Seed the engineered cells into the 384-well plates and allow them to adhere overnight.

-

Reagent Equilibration: Remove the culture medium and add the cAMP biosensor reagent diluted in an appropriate medium. Incubate for a period (e.g., 2 hours) to allow the reagent to enter the cells and equilibrate.[13]

-

Antagonist Pre-incubation: Add various concentrations of the antagonist (L-745,870) to the wells. Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Agonist Stimulation: Add a fixed concentration of the agonist (dopamine), typically at its EC₈₀ concentration, to all wells (except negative controls).[15]

-

Signal Measurement: Immediately measure the luminescence signal over time using a plate luminometer. The signal intensity is directly proportional to the intracellular cAMP concentration.

-

Data Analysis:

-

Normalize the data to control wells (no agonist, no antagonist).

-

Plot the luminescence signal against the log concentration of the antagonist.

-

Determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist's effect.

-

Preclinical In Vivo Evaluation

Preclinical animal models are used to predict antipsychotic efficacy and potential side effects.

Models of Antipsychotic Efficacy

Traditional models rely on the ability of a drug to block the effects of dopamine agonists like amphetamine.

-

Psychostimulant-Induced Hyperlocomotion: This model assesses a drug's ability to reduce the excessive motor activity induced by amphetamine or apomorphine. It is highly predictive of D2 receptor antagonist activity.[16]

-

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating that is deficient in individuals with schizophrenia. This deficit can be mimicked in rodents by dopamine agonists.[16][17]

Studies showed that L-745,870, unlike D2 antagonists, did not block the behavioral effects of amphetamine or apomorphine.[17] However, it was shown in some models to reverse apomorphine-induced deficits in prepulse inhibition, suggesting a potential role in modulating sensorimotor gating.[17]

Models for Side-Effect Liability

-

Catalepsy: A test for motor rigidity, which is a predictor of extrapyramidal side effects (EPS) in humans.

-

Prolactin Levels: D2 antagonism in the pituitary gland increases plasma prolactin levels.

Consistent with its lack of D2 receptor activity, L-745,870 did not induce catalepsy or increase plasma prolactin levels in rodents, even at high doses.[7][18] This supported the hypothesis that a selective D4 antagonist would have a superior side-effect profile.

Visualization: Animal Behavioral Experiment Workflow

Caption: Workflow for a preclinical psychostimulant challenge study.

Clinical Trials in Schizophrenia

The ultimate test of the D4 antagonist hypothesis was in human clinical trials. A multicenter, double-blind, placebo-controlled study was conducted to evaluate the efficacy of L-745,870 in acutely psychotic, hospitalized patients with schizophrenia.[19]

Clinical Trial Efficacy Data

The results of the 4-week trial were definitive and unexpected. L-745,870 failed to show any therapeutic benefit over placebo. In fact, the placebo group showed a greater improvement in symptoms.

| Treatment Group (4 Weeks) | N | Mean Change from Baseline in BPRS Total Score |

| L-745,870 (15 mg/day) | 26 | -1 point (-2% change) |

| Placebo | 12 | -8 points (-15% change) |

| Data from Kramer et al., 1997.[19] |

Furthermore, a higher percentage of patients receiving L-745,870 discontinued (B1498344) the study due to a lack of therapeutic response compared to the placebo group (32% vs. 16%).[19] Similar negative results were observed in trials for other selective D4 antagonists, including sonepiprazole (B1681054) and fananserin (B1672049).[20][21][22]

Conclusion and Future Directions

The clinical failure of L-745,870 and other selective D4 antagonists delivered a significant blow to the hypothesis that selective D4 receptor blockade is a viable antipsychotic strategy.[5][6][20] The results strongly suggest that D4 antagonism alone is insufficient to treat the positive symptoms of schizophrenia and that D2 receptor antagonism remains a critical component for the efficacy of current antipsychotics.

This "unhappy ending" for the D4 hypothesis in psychosis research has had several important implications:

-

Refinement of the Dopamine Hypothesis: It underscored the primary importance of the D2 receptor in mediating antipsychotic effects and suggested that clozapine's unique efficacy likely arises from its complex polypharmacology, involving interactions with multiple receptor systems (e.g., serotonergic, muscarinic, adrenergic) rather than its D4 affinity alone.

-

Shift in Drug Development: It discouraged further development of highly selective D4 antagonists for psychosis and reinforced interest in multi-target drug profiles.

-

New Avenues for D4 Research: While not a target for psychosis, research continues to explore the role of D4 receptors in other domains. Preclinical studies suggest D4 modulation may be relevant for cognitive enhancement, attention-deficit hyperactivity disorder (ADHD), and impulsivity, opening potential new therapeutic avenues for D4-targeted ligands.[23][24]

References

- 1. Review the role of dopamine D4 receptors in schizophrenia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Dopamine D3 and D4 receptor antagonists in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clinician.nejm.org [clinician.nejm.org]

- 6. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. GloSensor™ cAMP Assay Protocol [at.promega.com]

- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Animal models of schizophrenia: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sonepiprazole - Wikipedia [en.wikipedia.org]

- 18. [Functional role of dopamine D4 receptor in schizophrenia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. psychiatryonline.org [psychiatryonline.org]

- 22. Placebo-controlled study of the D4/5-HT2A antagonist fananserin in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The dopamine D4 receptors and mechanisms of antipsychotic atypicality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Potential of Dopamine D4 Receptor Antagonists in Addiction Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dopamine (B1211576) D4 receptor (DRD4), a key component of the mesolimbic dopamine system, has emerged as a promising target for the development of novel pharmacotherapies for substance use disorders. Its unique expression pattern, primarily in the prefrontal cortex and limbic regions, and its role in cognitive and motivational processes suggest that modulating its activity could offer a more targeted approach to treating addiction with a potentially lower side-effect profile than broader-acting dopamine antagonists. This technical guide provides a comprehensive overview of the preclinical evidence supporting the use of DRD4 antagonists in addiction, details the underlying signaling mechanisms, and offers in-depth protocols for key experimental assays used in their evaluation.

Introduction: The Rationale for Targeting the Dopamine D4 Receptor in Addiction

Drug addiction is a chronic, relapsing disorder characterized by compulsive drug-seeking and use despite adverse consequences. The mesolimbic dopamine system, often referred to as the brain's "reward pathway," plays a central role in the reinforcing effects of drugs of abuse. While traditional addiction therapies have targeted the dopamine system, they have often been limited by side effects resulting from a lack of receptor subtype selectivity.

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is distinguished by its high polymorphism in humans and its concentrated expression in brain regions critical for executive function and reward processing.[1] Preclinical studies suggest that antagonism of the D4 receptor may be particularly effective in reducing relapse to stimulant use, a major hurdle in addiction treatment.[2][3] This has spurred interest in the development of selective D4 receptor antagonists as a novel therapeutic strategy.

Mechanism of Action and Signaling Pathways

Dopamine D4 receptors are coupled to inhibitory G proteins (Gαi/o).[4][5] Upon activation by dopamine, the D4 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6] This reduction in cAMP subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA).

Beyond the canonical cAMP pathway, D4 receptor activation has been shown to influence other critical signaling molecules implicated in neuronal plasticity and addiction. These include:

-

Extracellular Signal-Regulated Kinase (ERK): The ERK signaling pathway is a crucial regulator of synaptic plasticity and long-term changes in the brain associated with addiction.[7] D4 receptor signaling can modulate ERK activity, thereby influencing drug-induced neuroadaptations.[]

-

G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: D4 receptors can activate GIRK channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[9] This mechanism may play a role in modulating the activity of dopamine neurons in response to drugs of abuse.

By blocking these signaling pathways, D4 receptor antagonists can dampen the neurochemical and cellular changes induced by chronic drug exposure that are thought to underlie compulsive drug-seeking and relapse.

Preclinical Evidence and Quantitative Data

A growing body of preclinical research using animal models of addiction supports the therapeutic potential of D4 receptor antagonists. These studies have primarily utilized well-validated behavioral paradigms such as drug self-administration and conditioned place preference (CPP).

Binding Affinities and Selectivity Profiles

The development of selective D4 receptor antagonists has been crucial for elucidating the role of this receptor in addiction. The table below summarizes the binding affinities (Ki) of "Dopamine D4 receptor antagonist-1" and other key selective D4 antagonists for dopamine receptor subtypes. High selectivity for the D4 receptor over D2 and D3 receptors is a desirable characteristic to minimize potential side effects associated with broader dopamine blockade.

| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 vs D2 Selectivity (fold) | D4 vs D3 Selectivity (fold) | Reference(s) |

| This compound | 9.0 | - | - | - | - | [10][11] |

| L-745,870 | 0.43 | 960 | 2300 | ~2232 | ~5348 | [2] |

| NGD-94-1 | 3.6 | >2160 | >2160 | >600 | >600 | [5] |

Data presented as Ki (nM) values, where a lower value indicates higher binding affinity. Selectivity is calculated as the ratio of Ki values (Ki D2 or D3 / Ki D4).

In Vivo Efficacy in Addiction Models

Preclinical studies have demonstrated the efficacy of selective D4 receptor antagonists in reducing drug-seeking and drug-taking behaviors for various substances of abuse.

Cocaine: Studies in rats have shown that D4 receptor antagonists can dose-dependently decrease cocaine self-administration. For example, the novel antagonist '5f' (also known as CAB-01-019) was found to reduce the number of intravenous cocaine infusions obtained by rats under a fixed-ratio schedule of reinforcement.[12] However, another study found that L-745,870 did not significantly alter cocaine self-administration across a range of doses, though it did decrease responding at low cocaine doses in some animals.[13] These findings suggest that the effects of D4 antagonists on cocaine reinforcement may be dependent on the specific compound and experimental conditions.

Nicotine (B1678760): The D4 receptor antagonist L-745,870 has shown promise in models of nicotine addiction. While it did not affect ongoing nicotine self-administration, it significantly attenuated the reinstatement of nicotine-seeking behavior induced by both nicotine-associated cues and a priming injection of nicotine.[4][14] This suggests a potential role for D4 antagonists in preventing relapse to smoking.

| Compound | Animal Model | Drug of Abuse | Key Finding | Dose Range | Reference(s) |

| L-745,870 | Nicotine Self-Administration & Reinstatement (Rat) | Nicotine | No effect on self-administration, but significantly attenuated cue- and prime-induced reinstatement. | 0.1 - 3.0 mg/kg | [4][14] |

| L-745,870 | Cocaine Self-Administration (Rat) | Cocaine | Did not significantly alter self-administration of 1.0 mg/kg cocaine. | 0.1 - 10.0 mg/kg | [13] |

| '5f' (CAB-01-019) | Cocaine Self-Administration (Rat) | Cocaine | Dose-dependently decreased the number of i.v. infusions for three-unit doses of cocaine. | 5, 15, 30 mg/kg | [12] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the potential of D4 receptor antagonists for addiction treatment.

Radioligand Binding Assay for Dopamine D4 Receptor

This protocol is for a competitive radioligand binding assay to determine the affinity of a test compound for the D4 receptor, often using [3H]spiperone as the radioligand.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]spiperone.

-

Non-specific Binding Control: A high concentration of a non-labeled D2-like receptor antagonist (e.g., (+)-butaclamol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl.

-

Test Compound: "this compound" or other compounds of interest, serially diluted.

-

Filtration Apparatus: 96-well harvester and glass fiber filters.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Prepare receptor membranes from cultured cells.

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([3H]spiperone) at a concentration near its Kd.

-

For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

-

Initiate the binding reaction by adding the receptor membrane preparation to each well.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Intravenous Self-Administration in Rats

This protocol describes the intravenous self-administration paradigm, a gold-standard model for assessing the reinforcing properties of drugs.[15]

Materials:

-

Animals: Male Sprague-Dawley or Wistar rats.

-

Surgical Equipment: For implanting an intravenous catheter into the jugular vein.

-

Operant Conditioning Chambers: Equipped with two levers (active and inactive), a drug infusion pump, and stimulus cues (e.g., lights, tones).

-

Drug Solution: Cocaine hydrochloride or other drug of abuse, dissolved in sterile saline.

-

Test Compound: "this compound" or other D4 antagonists for pretreatment.

Procedure:

-

Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow for a recovery period of 5-7 days.[16]

-

Acquisition: Train rats to press the active lever to receive an intravenous infusion of the drug of abuse (e.g., cocaine, 0.75 mg/kg/infusion). Each infusion is paired with a stimulus cue. The inactive lever has no programmed consequences. Training continues until a stable pattern of responding is established.

-

Pretreatment and Testing: Prior to a self-administration session, administer the test compound (D4 antagonist) or vehicle. Place the rat in the operant chamber and allow it to self-administer the drug for a set period (e.g., 2 hours).

-

Data Collection: Record the number of active and inactive lever presses, and the number of drug infusions received.

-

Data Analysis: Compare the number of infusions and lever presses between the vehicle and D4 antagonist pretreatment groups to determine if the antagonist reduces the reinforcing effects of the drug.

Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding or aversive properties of a drug by pairing its effects with a distinct environment.[10][17]

Materials:

-

Animals: Mice or rats.

-

CPP Apparatus: A multi-compartment chamber with distinct visual and/or tactile cues in each compartment.

-

Drug Solution: Psychostimulant (e.g., cocaine or nicotine) dissolved in saline.

-

Test Compound: "this compound" or other D4 antagonists.

Procedure:

-

Pre-conditioning (Habituation): Allow the animals to freely explore all compartments of the apparatus to establish baseline preference for each environment.

-

Conditioning: This phase typically occurs over several days. On alternating days, administer the drug of abuse and confine the animal to one compartment, and on the other days, administer saline and confine the animal to a different compartment. To assess the effect of the D4 antagonist on the acquisition of CPP, the antagonist is administered prior to the drug of abuse during the conditioning phase.

-

Post-conditioning (Test): After the conditioning phase, place the animal in the apparatus with free access to all compartments in a drug-free state.

-

Data Collection: Record the time spent in each compartment.

-

Data Analysis: A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning baseline or a saline-control group indicates a conditioned place preference. The effect of the D4 antagonist is determined by its ability to block the development of this preference.

Conclusion and Future Directions

The evidence presented in this technical guide highlights the significant potential of dopamine D4 receptor antagonists as a novel therapeutic avenue for the treatment of addiction. Their selective mechanism of action, focused on brain regions integral to reward and executive function, offers the promise of efficacy with a more favorable side-effect profile compared to less selective dopamine-targeting medications. Preclinical data, particularly in the context of relapse prevention, are encouraging.

Future research should focus on:

-

Expanding the evaluation of selective D4 antagonists to a wider range of abused substances.

-

Investigating the efficacy of D4 antagonists in more complex animal models of addiction that incorporate aspects of compulsivity and negative reinforcement.

-

Conducting well-controlled clinical trials to translate these promising preclinical findings into effective treatments for individuals struggling with substance use disorders.

The continued development and investigation of dopamine D4 receptor antagonists represent a critical step forward in the search for more effective and targeted treatments for addiction.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Jugular Vein Catheter Design and Cocaine Self-Administration Using Mice: A Comprehensive Method [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. GIRK Channel Activity in Dopamine Neurons of the Ventral Tegmental Area Bidirectionally Regulates Behavioral Sensitivity to Cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of intravenous cocaine self-administration in rats selectively bred for high (HiS) and low (LoS) saccharin intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanism: ERK signaling, drug addiction and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Conditioned place preference - Wikipedia [en.wikipedia.org]

- 11. Nicotine induces conditioned place preferences over a large range of doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Role of Dopamine D2-like Receptors in Cocaine Self-Administration: Studies with D2 Receptor Mutant Mice and Novel D2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Methods for Intravenous Self Administration in a Mouse Model [jove.com]

- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

"Dopamine D4 receptor antagonist-1" selectivity for D4 over D2/D3 receptors

This guide provides a detailed overview of the selectivity of antagonists for the dopamine (B1211576) D4 receptor (D4R) over the closely related D2 (D2R) and D3 (D3R) receptors. It is intended for researchers, scientists, and professionals in the field of drug development. The document outlines the binding affinities of selected D4R antagonists, the experimental protocols used to determine these values, and the signaling pathways associated with D4R activation.

Quantitative Analysis of Receptor Selectivity

The selectivity of a compound for the D4 receptor over D2 and D3 receptors is a critical factor in the development of targeted therapeutics, particularly for neuropsychiatric disorders. A high degree of selectivity is sought to minimize off-target effects that can lead to undesirable side effects. The binding affinities of several potent and selective D4 receptor antagonists are summarized below. The data is presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

| Compound | D4R pKi | D2R pKi | D3R pKi | D2/D4 Selectivity Ratio | D3/D4 Selectivity Ratio |

| Compound 24 | Not specified | Not specified | Not specified | 8318 | 3715 |

| Compound 29 | Not specified | Not specified | Not specified | 1230 | 1148 |

| Compound 6 | 8.54 | Not specified | Not specified | 380 | 457 |

| L-745,870 | 0.43 (Ki in nM) | 960 (Ki in nM) | 2300 (Ki in nM) | ~2232 | ~5348 |

| PNU-101387G | 3.6 (Ki in nM) | 5147 (Ki in nM) | >2778 (Ki in nM) | ~1429 | >771 |

| Clozapine | Not specified | Not specified | Not specified | 2.8 | Not specified |

Note: Ki values for L-745,870 and PNU-101387G are presented in nanomolar (nM) concentrations as found in the search results. The selectivity ratio is calculated as Ki(D2 or D3)/Ki(D4). For pKi values, a higher number indicates greater affinity. The selectivity ratios for compounds 24, 29, and 6 were provided directly in the search results.

Experimental Protocols

The determination of binding affinities and functional activities of D4 receptor antagonists involves a series of in vitro experiments. The following are detailed methodologies for key assays cited in the literature.

1. Radioligand Binding Assays

This method is used to determine the affinity of a compound for a specific receptor.

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney 293 (HEK293) cells are cultured and transiently or stably transfected with the gene encoding the human dopamine D2, D3, or D4 receptor. After reaching a suitable confluence, the cells are harvested, and the cell membranes are prepared by homogenization and centrifugation. The final membrane pellets are resuspended in a suitable buffer and stored at -80°C.

-

Binding Assay: Competition binding assays are performed in a 96-well plate format. The reaction mixture contains the cell membranes, a specific radioligand (e.g., [³H]-spiperone for D2/D3 and [³H]-nemonapride or [¹²⁵I]-IABN for D4), and varying concentrations of the unlabeled antagonist being tested.

-

Incubation and Detection: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

2. Functional Assays (Bioluminescence Resonance Energy Transfer - BRET)

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor.

-

Principle: BRET is a proximity-based assay that measures the interaction between two molecules tagged with a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., green fluorescent protein, GFP).

-

Gi Protein Activation Assay: To measure Gi protein activation, cells are co-transfected with the D4 receptor, a Gαi subunit fused to Rluc, and a Gγ subunit fused to GFP. Upon receptor activation by an agonist, the G-protein heterotrimer dissociates, leading to a decrease in the BRET signal between Rluc and GFP. An antagonist will block this agonist-induced decrease in BRET.

-

β-Arrestin Recruitment Assay: To assess β-arrestin recruitment, cells are co-transfected with the D4 receptor fused to Rluc and β-arrestin-2 fused to GFP. Agonist activation of the receptor promotes the recruitment of β-arrestin to the receptor, resulting in an increase in the BRET signal. An antagonist will inhibit this agonist-induced increase.

-

Data Analysis: The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor. Dose-response curves are generated to determine the potency (EC50 or IC50) and efficacy of the test compounds.

Signaling Pathways and Experimental Workflows

Dopamine D4 Receptor Signaling

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[1] Its primary signaling mechanism involves coupling to inhibitory G proteins of the Gi/o family.[1] Activation of the D4 receptor by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1] This reduction in cAMP levels subsequently reduces the activity of protein kinase A (PKA).[1]

Beyond the canonical Gi/o pathway, D4 receptors can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[2] The specific downstream effects are cell-type dependent.[2]

Caption: Dopamine D4 receptor signaling cascade.

Experimental Workflow for Determining Receptor Selectivity

The process of characterizing the selectivity of a novel D4 receptor antagonist follows a structured workflow, beginning with the synthesis of the compound and culminating in functional analysis.

Caption: Workflow for antagonist selectivity profiling.

References

An In-depth Technical Guide to the G Protein-Coupled Receptor Signaling of Dopamine D4 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine (B1211576) D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key target in neuropsychiatric drug discovery.[1][2][3] Predominantly expressed in the prefrontal cortex, hippocampus, and limbic system, the D4 receptor is implicated in cognitive processes, emotional regulation, and reward pathways.[2][4] Its association with conditions such as schizophrenia, ADHD, and substance use disorders has spurred the development of selective antagonists to modulate its activity.[1][2][4] This technical guide provides a comprehensive overview of the G protein-coupled receptor signaling pathways affected by D4 receptor antagonists, with a focus on the selective antagonist PD 89211 (also referred to by the generic identifier "Dopamine D4 receptor antagonist-1"). Detailed experimental protocols for key assays and quantitative data for representative antagonists are presented to facilitate further research and development in this area.

Dopamine D4 Receptor Signaling Pathways

The dopamine D4 receptor primarily couples to inhibitory G proteins of the Gαi/o family.[2] Upon activation by dopamine, the receptor initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and function. D4 receptor antagonists block these signaling pathways by competitively binding to the receptor and preventing its activation by endogenous dopamine.

Canonical Gαi/o Signaling Pathway

The canonical signaling pathway for the D4 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This, in turn, reduces the activity of protein kinase A (PKA) and alters the phosphorylation state of numerous downstream targets.

Gβγ-Mediated Signaling

Upon dissociation from Gαi/o, the Gβγ subunit can also modulate the activity of various effector proteins. One of the key effectors is the G protein-coupled inwardly rectifying potassium (GIRK) channel.[2] Activation of GIRK channels by Gβγ leads to potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability. D4 receptor antagonists prevent this Gβγ-mediated activation of GIRK channels.

β-Arrestin-Mediated Signaling and Receptor Desensitization

Prolonged activation of the D4 receptor can lead to its phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestin. β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor. Additionally, β-arrestin can act as a scaffold for other signaling proteins, initiating G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs). D4 receptor antagonists, by preventing receptor activation, also block GRK-mediated phosphorylation and subsequent β-arrestin recruitment.

Quantitative Data for Dopamine D4 Receptor Antagonists

The following tables summarize key quantitative data for the selective D4 receptor antagonist PD 89211 and the highly selective antagonist L-745,870.

Table 1: Binding Affinities (Ki) of Selective Dopamine D4 Receptor Antagonists

| Compound | Receptor | Ki (nM) | Species | Radioligand | Source |

| PD 89211 | Human D4.2 | 3.7 | Human | [3H]spiperone | [4] |

| L-745,870 | Human D4 | 0.43 | Human | [3H]L-745,870 | [5] |

| L-745,870 | Human D2 | 960 | Human | [3H]spiperone | [5] |

| L-745,870 | Human D3 | 2300 | Human | [3H]spiperone | [5] |

| S 18126 | Human D4 | 2.4 | Human | [125I]iodo-nemonapride | [4] |

| Raclopride | Human D4 | >1000 | Human | [125I]iodo-nemonapride | [4] |

Table 2: Functional Antagonist Potencies (IC50/Kb) of Selective Dopamine D4 Receptor Antagonists

| Compound | Assay | Potency (nM) | Cell Line | Agonist | Source |

| PD 89211 | [3H]thymidine uptake | IC50 = 2.1 | CHOpro5 | Quinpirole | [1] |

| L-745,870 | [35S]-GTPγS binding | Kb = low nM range | - | Dopamine | [4] |

| S 18126 | [35S]-GTPγS binding | Kb = low nM range | - | Dopamine | [4] |

Experimental Protocols

Detailed methodologies for key assays used to characterize dopamine D4 receptor antagonists are provided below.

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.

1. Materials:

-

Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]spiperone or another suitable D4 receptor radioligand.

-

Test antagonist compound.

-

Non-specific binding control: A high concentration of a known D4 receptor ligand (e.g., haloperidol (B65202) or clozapine).

-

Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Liquid scintillation counter and scintillation fluid.

2. Procedure:

-

Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-